Bienvenue dans la boutique en ligne BenchChem!

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Physicochemical Properties Drug Design Pharmacokinetics

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol (≥95%) is a racemic bicyclic ether-alcohol with defined (1R,2R,5S) stereochemistry. XLogP3 0.9 enables superior ADME tuning vs. non-hydroxylated analogs (LogP ≈2.3). The nucleophilic alcohol supports ester prodrug formation, bioconjugation, and diastereoselective transformations distinct from ketone analogs. Likely crystalline nature simplifies purification. Ideal for medicinal chemistry, asymmetric synthesis, and agrochemical intermediate programs.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
Cat. No. B13610829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CC2CCC(C(C1)O2)O
InChIInChI=1S/C8H14O2/c9-7-5-4-6-2-1-3-8(7)10-6/h6-9H,1-5H2/t6-,7+,8+/m0/s1
InChIKeyIYLHYOVERYCLOT-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol: A Defined Stereochemical Building Block for Pharmaceutical Research and Procurement


rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol (CAS 31598-90-0) is a racemic mixture of a bicyclic ether-alcohol characterized by a rigid 9-oxabicyclo[3.3.1]nonane framework with a defined hydroxyl group stereochemistry at the 2-position [1]. This scaffold is recognized as a versatile building block in organic synthesis, particularly for constructing complex, oxygen-containing polycyclic structures [2]. Its well-defined stereochemical configuration distinguishes it from simpler, achiral oxabicyclic analogs and makes it a valuable intermediate for the development of stereochemically complex pharmaceuticals and agrochemicals.

Beyond Core Scaffold: Why the (1R,2R,5S) Stereochemistry and Hydroxyl Group of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol are Non-Interchangeable in Advanced Synthesis


The 9-oxabicyclo[3.3.1]nonane core is found in numerous biologically active compounds, but its utility is highly dependent on precise functionalization and stereochemistry. Simply substituting rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol with a generic 9-oxabicyclo[3.3.1]nonane derivative, such as the non-hydroxylated core or the corresponding ketone , leads to significant changes in physicochemical properties, synthetic reactivity, and potential biological interactions. The specific (1R,2R,5S) stereochemistry dictates the three-dimensional presentation of the hydroxyl group, which is critical for downstream diastereoselective transformations and for establishing key intermolecular interactions, such as hydrogen bonding, in target molecules. This evidence guide quantifies these critical differentiators to inform precise scientific selection and procurement.

Quantitative Evidence for the Differentiated Selection of rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol


Enhanced Hydrogen Bonding Capacity and Polarity Differentiates rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol from the Non-Hydroxylated Core Scaffold

The presence of a hydrogen bond donor (HBD) significantly differentiates rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol from the simpler 9-oxabicyclo[3.3.1]nonane core. The target compound has one HBD, while the core scaffold has zero, as per computed properties [REFS-1, REFS-2]. This difference is critical for modulating solubility, membrane permeability, and target binding interactions in drug candidates. The increased topological polar surface area (TPSA) of 29.5 Ų, compared to 9 Ų for the core, reflects a greater capacity for polar interactions [REFS-1, REFS-2].

Physicochemical Properties Drug Design Pharmacokinetics

Significant Shift in Lipophilicity (XLogP3-AA = 0.9) Compared to the Non-Hydroxylated Core Scaffold (LogP ~2.3)

The introduction of the hydroxyl group in rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol results in a substantial decrease in lipophilicity compared to the parent 9-oxabicyclo[3.3.1]nonane core. The computed XLogP3-AA value for the target compound is 0.9 [1], whereas the estimated LogP for the core scaffold is approximately 2.3 . This >1.4 unit difference in LogP indicates significantly higher aqueous solubility and a different partitioning profile for the target compound, which are key parameters in medicinal chemistry optimization for oral bioavailability and reduced off-target binding.

Lipophilicity ADME Properties Drug-Likeness

Differentiated Synthetic Utility: A Nucleophilic Alcohol Versus an Electrophilic Ketone in 9-Oxabicyclo[3.3.1]nonan-2-one

rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol is an alcohol, rendering it a versatile nucleophile suitable for reactions such as esterification, etherification, and Mitsunobu reactions. In contrast, 9-oxabicyclo[3.3.1]nonan-2-one is a ketone, an electrophile that undergoes fundamentally different reactions, including nucleophilic additions, reductions, and olefinations . This functional group divergence means the two compounds are not synthetically interchangeable; they serve as entry points to distinct chemical spaces. The target compound's alcohol functionality is particularly valuable for creating ester prodrugs or for late-stage functionalization via the hydroxyl handle.

Synthetic Chemistry Functional Group Reactivity Building Block Selection

Potential Crystallinity Advantage: The Hydroxyl Group Enables Hydrogen-Bonded Crystal Packing Observed in Analogous 9-Oxabicyclo[3.3.1]nonan-2-ol Derivatives

While no direct crystal structure for the title compound is available in the public domain, data for the closely related analog (1R*,2R*,5R*,6S*)-6-Bromo-9-oxabicyclo[3.3.1]nonan-2-ol demonstrates that the hydroxyl group in this scaffold actively participates in intermolecular hydrogen bonding. In the crystal structure of this analog, hydrogen bonds from the hydroxy group to the ether bridge connect molecules into zigzag chains, and the compound was obtained as a crystalline, colorless solid with a 93% yield of theory [1]. This supports the inference that rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol possesses the necessary functional groups to also form well-ordered crystalline solids, a property that greatly facilitates purification, characterization, and handling compared to non-crystalline oils or amorphous solids.

Solid-State Properties Crystallinity Purification and Handling

High-Value Application Scenarios for rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol Derived from Differentiated Evidence


Medicinal Chemistry: Building Block for Orally Bioavailable Drug Candidates Requiring Balanced Lipophilicity

When designing a new chemical entity (NCE) where the desired logP falls within an optimal range for oral absorption (typically 1-3), rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol provides a starting point with an XLogP3-AA of 0.9, as supported by quantitative evidence [1]. This is a significant advantage over the more lipophilic 9-oxabicyclo[3.3.1]nonane core (estimated LogP ≈ 2.3) , offering a better starting point for fine-tuning the ADME properties of the final drug molecule. Its alcohol functional group allows for rapid exploration of prodrug strategies or serves as a point of attachment to modulate pharmacokinetics.

Synthetic Chemistry: Key Intermediate for Stereospecific Ring-Opening and Functionalization

The well-defined (1R,2R,5S) stereochemistry of the hydroxyl group makes this compound a valuable intermediate for asymmetric synthesis. It can participate in diastereoselective reactions, such as nucleophilic ring-opening of the oxabicyclic system, a strategy highlighted in the synthesis of complex natural products [1]. Its utility as a nucleophile is a key differentiator from electrophilic ketone analogs, enabling access to a distinct set of chemical derivatives, as noted in the comparative functional group analysis [2].

Pharmaceutical Development: Late-Stage Functionalization Handle for Conjugation and Prodrug Synthesis

The nucleophilic alcohol group in rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol provides a convenient and versatile handle for late-stage diversification of a core scaffold. This includes the formation of ester prodrugs to improve bioavailability, or conjugation to targeting moieties such as antibodies or polymers. This specific application is directly enabled by the compound's functional group, a feature absent in simpler, non-hydroxylated oxabicyclic analogs [REFS-1, REFS-3].

Process Chemistry: Crystalline Intermediate for Streamlined Purification and Quality Control

Based on the crystal structure of a closely related analog, which formed a crystalline solid in high yield due to intermolecular hydrogen bonding [1], it is highly plausible that rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol can also be isolated as a well-defined crystalline solid. This property is highly valued in process chemistry, as it enables straightforward purification by recrystallization, reduces the need for expensive chromatography, and provides a stable, easy-to-handle physical form for long-term storage and precise weighing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.